molecular formula C16H16N4OS2 B2595511 2-((1-(2,3-dimethylphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide CAS No. 851131-64-1

2-((1-(2,3-dimethylphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide

Cat. No.: B2595511
CAS No.: 851131-64-1
M. Wt: 344.45
InChI Key: LCVQMDYZOAWQAP-UHFFFAOYSA-N
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Description

2-((1-(2,3-dimethylphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide is a synthetic organic compound that features a complex structure with both imidazole and thiazole rings. These heterocyclic components are often found in biologically active molecules, making this compound of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(2,3-dimethylphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide typically involves multiple steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

    Thiazole Ring Synthesis: The thiazole ring can be prepared via the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides.

    Coupling Reactions: The imidazole and thiazole rings are then coupled through a thiolation reaction, where a thiol group is introduced to link the two heterocycles.

    Acetamide Formation: The final step involves the acylation of the thiolated intermediate with an appropriate acylating agent to form the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imidazole or thiazole rings, potentially leading to the saturation of these heterocycles.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the heterocyclic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Saturated imidazole or thiazole derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 2-((1-(2,3-dimethylphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide is studied for its unique reactivity and potential as a building block for more complex molecules.

Biology

Biologically, this compound may exhibit interesting interactions with biomolecules due to its heterocyclic structure, making it a candidate for studying enzyme inhibition or receptor binding.

Medicine

In medicinal chemistry, the compound could be explored for its potential therapeutic properties, such as antimicrobial, antifungal, or anticancer activities, given the bioactivity associated with imidazole and thiazole derivatives.

Industry

Industrially, the compound might be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 2-((1-(2,3-dimethylphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide would depend on its specific application. Generally, compounds with imidazole and thiazole rings can interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and coordination with metal ions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-((1-phenyl-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide
  • 2-((1-(4-methylphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide
  • 2-((1-(2,4-dimethylphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide

Uniqueness

The uniqueness of 2-((1-(2,3-dimethylphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide lies in its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of both imidazole and thiazole rings also provides a versatile scaffold for further functionalization and optimization in drug design.

Properties

IUPAC Name

2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4OS2/c1-11-4-3-5-13(12(11)2)20-8-6-18-16(20)23-10-14(21)19-15-17-7-9-22-15/h3-9H,10H2,1-2H3,(H,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCVQMDYZOAWQAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C=CN=C2SCC(=O)NC3=NC=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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